6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles. The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and are known for their potent biological activities.
Imidazole-containing compounds: These compounds have similar heterocyclic structures and are studied for their therapeutic potential.
Uniqueness
What sets 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-[(1-propylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-4-7-27-12-14(11-22-27)10-21-19(28)15-9-17(16-6-8-26(5-2)24-16)23-20-18(15)13(3)25-29-20/h6,8-9,11-12H,4-5,7,10H2,1-3H3,(H,21,28) |
InChI Key |
GLPXXGRYWYXZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=NN(C=C4)CC |
Origin of Product |
United States |
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